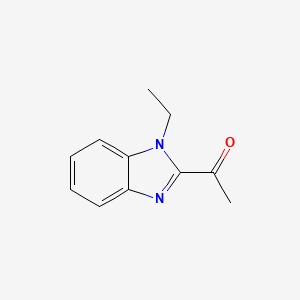
N-ethyl-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)-N-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-ethyl-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)-N-phenylacetamide is a synthetic organic compound with applications across chemistry, biology, and medicine. It features a pyrimidin-1(6H)-yl group, which is a critical structural component in various bioactive molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)-N-phenylacetamide typically involves a multi-step process:
Formation of Pyrimidine Ring:
Starting Materials: Propylamine and cyanoacetic acid.
Conditions: Acidic medium, elevated temperatures.
Ketone Formation:
Starting Materials: Propylamine and malononitrile.
Conditions: Base catalysis, reflux.
Attachment of Ethyl and Phenyl Groups:
Starting Materials: Bromophenyl acetamide and ethyl iodide.
Conditions: Nucleophilic substitution reaction, mild temperatures.
Industrial Production Methods
For large-scale production, automated flow reactors and continuous synthesis systems might be employed to optimize the reaction conditions and yield. The reagents are carefully measured and controlled to ensure consistent and high-quality production.
Analyse Des Réactions Chimiques
Types of Reactions
N-ethyl-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)-N-phenylacetamide undergoes various types of reactions, including:
Oxidation: Leading to the formation of corresponding N-oxide derivatives.
Reduction: Usually resulting in amine derivatives.
Substitution: Can involve halogenation, nitration, or sulfonation.
Common Reagents and Conditions
Oxidation Reagents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reduction Reagents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens (Cl2, Br2), nitrating agents (HNO3), sulfonating agents (SO3).
Major Products
Oxidation: N-oxide compounds.
Reduction: Primary and secondary amines.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
N-ethyl-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)-N-phenylacetamide has diverse research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Acts as an inhibitor in various enzymatic reactions, useful in studying metabolic pathways.
Medicine: Investigated for potential use in drugs targeting specific receptors or enzymes.
Industry: Applied in the manufacture of pharmaceuticals, agrochemicals, and materials science.
Mécanisme D'action
The compound exerts its effects primarily through interactions with molecular targets such as enzymes and receptors. The pyrimidinyl group allows for strong binding to active sites, inhibiting or modulating the activity of these biomolecules. Key pathways affected include:
Signal Transduction: Modulation of kinase activities.
Enzyme Inhibition: Competitive inhibition of metabolic enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-ethyl-2-(6-oxo-4-methylpyrimidin-1(6H)-yl)-N-phenylacetamide
N-ethyl-2-(6-oxo-4-ethylpyrimidin-1(6H)-yl)-N-phenylacetamide
N-ethyl-2-(6-oxo-4-isopropylpyrimidin-1(6H)-yl)-N-phenylacetamide
Unique Features
Compared to its analogues, N-ethyl-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)-N-phenylacetamide features a propyl group that enhances its lipophilicity and potentially its ability to cross biological membranes. This structural difference may contribute to its unique binding properties and biological activities, distinguishing it in various research and industrial applications.
Would this level of detail satisfy your needs, or is there something you'd like me to delve deeper into?
Propriétés
IUPAC Name |
N-ethyl-2-(6-oxo-4-propylpyrimidin-1-yl)-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-3-8-14-11-16(21)19(13-18-14)12-17(22)20(4-2)15-9-6-5-7-10-15/h5-7,9-11,13H,3-4,8,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRKIVUXSBDVPRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)N(C=N1)CC(=O)N(CC)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl]-2-(4-fluorophenyl)acetamide](/img/structure/B2898020.png)
![4-[cyclopropyl(methyl)sulfamoyl]-N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide](/img/structure/B2898021.png)

![ethyl 4-{[3-(dimethylamino)propyl]amino}-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2898025.png)
![5-[(2-Chloro-6-fluorophenyl)methyl]-1,3-dimethyl-8-(4-methylphenyl)purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2898027.png)
![1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]azepane](/img/structure/B2898029.png)
![1-{2-[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-oxoethyl}pyrrolidine-2,5-dione](/img/structure/B2898033.png)
![N-(acenaphtho[1,2-d]thiazol-8-yl)-5-bromothiophene-2-carboxamide](/img/structure/B2898034.png)
![N-(3-chloro-4-methylphenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2898035.png)

![N-(4-acetylphenyl)-1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidine-4-carboxamide](/img/structure/B2898037.png)

![4-[1-[(E)-2-(4-Chlorophenyl)ethenyl]sulfonylazetidin-3-yl]morpholine](/img/structure/B2898042.png)

